molecular formula C10H8N2O B1425463 6-methoxy-1H-indole-4-carbonitrile CAS No. 1082041-69-7

6-methoxy-1H-indole-4-carbonitrile

Cat. No. B1425463
M. Wt: 172.18 g/mol
InChI Key: UQWDARDGPGIXCJ-UHFFFAOYSA-N
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Description

6-methoxy-1H-indole-4-carbonitrile is a chemical compound with the molecular formula C10H8N2O . It is a pale-yellow to yellow-brown solid . The compound is stored at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of indole derivatives, including 6-methoxy-1H-indole-4-carbonitrile, has been a subject of interest in recent years . The Fischer indole synthesis is one method that has been used, involving the reaction of optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol .


Molecular Structure Analysis

The molecular structure of 6-methoxy-1H-indole-4-carbonitrile can be represented by the InChI code: 1S/C10H8N2O/c1-13-9-3-2-7-4-8(6-11)12-10(7)5-9/h2-5,12H,1H3 . This structure can be viewed as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

The reactivity of indole derivatives, including 6-methoxy-1H-indole-4-carbonitrile, has been studied using cross-coupling reactions . These reactions have resulted in a variety of di-, tri-, and tetra-substituted indole-2-carbonitriles .


Physical And Chemical Properties Analysis

6-methoxy-1H-indole-4-carbonitrile is a pale-yellow to yellow-brown solid . It has a molecular weight of 172.19 and is stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Classification of Indoles

Indole synthesis, including the use of derivatives like 6-methoxy-1H-indole-4-carbonitrile, is a critical area of research in organic chemistry. Indole and its derivatives serve as key building blocks in synthesizing a wide array of compounds, showcasing their versatility in chemical reactions. The classification and methods of indole synthesis have been elaborated upon, with numerous strategies developed over the years, highlighting the significant role indoles play in organic synthesis and drug discovery. These methods form the basis for creating complex molecules with potential applications in pharmaceuticals and materials science (Taber & Tirunahari, 2011).

C2-Functionalization of Indole

The C2-functionalization of indole, including derivatives like 6-methoxy-1H-indole-4-carbonitrile, is crucial for synthesizing bioactive compounds. This review highlights the importance of the umpolung technique for the functionalization at the C2 position of indoles, an approach that reverses the typical reactivity pattern of indole and enables the synthesis of compounds with significant synthetic and pharmaceutical applications (Deka, Deb, & Baruah, 2020).

Phytomelatonin in Plant Tissues

Research into the presence of melatonin and its derivatives, such as 6-methoxy-1H-indole-4-carbonitrile, in plants indicates these compounds' roles as antioxidants or growth promoters. This evidence supports the potential application of indole derivatives in enhancing plant health and growth, showcasing the broader implications of these compounds beyond human health (Paredes et al., 2009).

Chemistry and Biology of Indoles

Indoles, including 6-methoxy-1H-indole-4-carbonitrile, possess a range of biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. This review underscores the significance of indole derivatives in medicinal chemistry, providing insights into the potential therapeutic applications of these compounds (Ali et al., 2013).

Bacterial Catabolism of Indole Derivatives

The study of bacterial pathways for the catabolism of indole derivatives, including 6-methoxy-1H-indole-4-carbonitrile, reveals their potential role in bioremediation and the biotechnological applications of indole metabolism. Understanding these pathways can lead to innovative approaches to environmental cleanup and the synthesis of valuable products from indole degradation (Laird, Flores, & Leveau, 2020).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with hazard statement H302 . Precautionary measures include avoiding inhalation and contact with skin, and using protective clothing, eye protection, and face protection .

Future Directions

Indole derivatives, including 6-methoxy-1H-indole-4-carbonitrile, have diverse biological activities and hold immense potential for exploration for newer therapeutic possibilities . They are key building blocks in drugs, natural products, pharmaceuticals, alkaloids, and agrochemicals, and exhibit potent and wide-ranging biological activities . Therefore, the investigation of novel methods of synthesis and the development of new derivatives continue to attract the attention of the scientific community .

properties

IUPAC Name

6-methoxy-1H-indole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-13-8-4-7(6-11)9-2-3-12-10(9)5-8/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWDARDGPGIXCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C=CNC2=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-1H-indole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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